molecular formula C11H15Cl2NO3 B8182199 Methyl (R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride

Methyl (R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride

Cat. No.: B8182199
M. Wt: 280.14 g/mol
InChI Key: AUXAEZVJDIYITA-HNCPQSOCSA-N
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Description

Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-5-methoxybenzaldehyde from 3-chloro-5-methoxyaniline through a series of reactions including nitration, reduction, and formylation.

    Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

    Esterification: The amino acid is esterified using methanol and hydrochloric acid to yield the final product, Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-5-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxyphenylboronic acid
  • 3-Chloro-5-methoxyaniline
  • Methyl 3-(3-chloro-5-methoxyphenyl)propanoate

Uniqueness

Methyl ®-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.

Properties

IUPAC Name

methyl (3R)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3.ClH/c1-15-9-4-7(3-8(12)5-9)10(13)6-11(14)16-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXAEZVJDIYITA-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)OC)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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